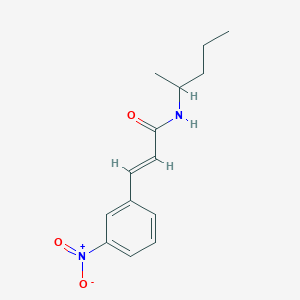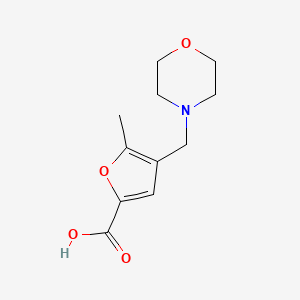
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the mechanism of action of nucleoside transporters and their role in various biological processes.
Mécanisme D'action
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside concentration. This, in turn, affects various biological processes that rely on nucleoside uptake, such as DNA synthesis and cell proliferation.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by this compound has several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, which rely heavily on nucleoside uptake for their growth. It also affects the immune response by inhibiting the uptake of nucleoside analogs that are used in antiviral and anticancer therapy. This compound has also been found to have neuroprotective effects in various neurological disorders by inhibiting the uptake of adenosine, which is involved in the regulation of neurotransmitter release and neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has several advantages as a research tool. It is a potent and specific inhibitor of nucleoside transporters, making it an ideal tool for studying the mechanism of action of these transporters. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations. It has been found to have off-target effects on other membrane transporters, which may affect the interpretation of experimental results. It is also relatively unstable and can degrade over time, which may affect its potency.
Orientations Futures
There are several future directions for research involving N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide. One area of research is the development of new drugs that target nucleoside transporters for the treatment of cancer and viral infections. Another area of research is the study of the role of nucleoside transporters in neurological disorders and the development of neuroprotective agents that target these transporters. Additionally, the off-target effects of this compound on other membrane transporters need to be further studied to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide involves several steps. The first step is the synthesis of 3-nitrobenzaldehyde, which is then reacted with N-(1-methylbutyl)acetamide to form 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde. The final step involves the reaction of 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde with acryloyl chloride to form this compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research to study the mechanism of action of nucleoside transporters. It has been found to be a potent inhibitor of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters play a crucial role in the uptake of nucleosides and nucleoside analogs, which are important in various biological processes such as DNA synthesis, cell proliferation, and immune response. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new drugs that target these transporters.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-5-11(2)15-14(17)9-8-12-6-4-7-13(10-12)16(18)19/h4,6-11H,3,5H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXMJUGJDNHYBU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)

![methyl 3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5430295.png)

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![(4-chlorophenyl){1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanone](/img/structure/B5430311.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)

![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)
![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)
![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5430377.png)